molecular formula C9H16N2O3S B11876792 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid

4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid

Cat. No.: B11876792
M. Wt: 232.30 g/mol
InChI Key: DXXCCABSJAULLC-UHFFFAOYSA-N
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Description

4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C9H16N2O3S. It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and features a propylcarbamoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propyl isocyanate under controlled conditions. The reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The propylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring can also interact with biological membranes, affecting their stability and function. These interactions can result in various biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the propylcarbamoyl group, resulting in different chemical and biological properties.

    4-(Methylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to differences in hydrophobicity and reactivity.

    4-(Ethylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with an ethyl group, affecting its chemical behavior and biological activity.

Uniqueness: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the propylcarbamoyl group, which enhances its hydrophobicity and allows for specific interactions with biological targets.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

4-(propylcarbamoyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H16N2O3S/c1-2-3-10-9(14)11-4-5-15-6-7(11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)

InChI Key

DXXCCABSJAULLC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

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